molecular formula C18H18N2O3 B2969786 5-methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol CAS No. 385401-32-1

5-methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol

Cat. No.: B2969786
CAS No.: 385401-32-1
M. Wt: 310.353
InChI Key: XHDYQCVCIIVRJV-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol is a pyrazole-derived aromatic compound characterized by two methoxy groups (–OCH₃), a methyl-substituted pyrazole ring, and a phenolic hydroxyl group. Its synthesis typically involves cyclocondensation of hydrazine derivatives with diketones, followed by functionalization of substituents .

Pyrazole derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, antimicrobial, and antioxidant properties. The presence of electron-donating groups (e.g., methoxy) and hydrophobic moieties (e.g., methyl) in this compound may enhance its bioavailability and target binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11-17(12-4-6-13(22-2)7-5-12)18(20-19-11)15-9-8-14(23-3)10-16(15)21/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDYQCVCIIVRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385401-32-1
Record name 5-METHOXY-2-(4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL)PHENOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol, also known by its CAS number 385401-32-1, is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3} with a molecular weight of approximately 310.35 g/mol. The structure features a methoxy group and a pyrazole moiety, which are often associated with various pharmacological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaNotable biofilm inhibitionQuorum sensing inhibition

The compound exhibits bactericidal activity by inhibiting protein synthesis pathways and disrupting nucleic acid and peptidoglycan production. This dual-action mechanism enhances its effectiveness against biofilms, particularly in resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and SE (Staphylococcus epidermidis) .

Case Study 1: Efficacy Against MRSA Biofilm Formation

A study evaluated the efficacy of the compound against MRSA biofilms. The results indicated that at concentrations as low as 0.007 mg/mL, the compound significantly inhibited biofilm formation, outperforming conventional antibiotics like ciprofloxacin .

Case Study 2: Inhibition of Quorum Sensing

Another investigation focused on the compound's ability to inhibit quorum sensing in Pseudomonas aeruginosa, leading to reduced swarming motility by up to 45.7% at sub-inhibitory concentrations . This property suggests potential applications in managing chronic infections where biofilm formation is prevalent.

Therapeutic Applications

The diverse biological activities exhibited by this compound suggest potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria. Its ability to disrupt biofilm formation and inhibit quorum sensing positions it as a promising candidate for further development in antimicrobial therapies.

Future Research Directions

Further research is needed to explore:

  • In vivo efficacy : Testing in animal models to confirm antimicrobial activity.
  • Mechanistic studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • Toxicological assessments : Evaluating safety profiles for potential clinical use.

Scientific Research Applications

5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol is an organic compound with applications in chemistry, biology, medicine, and industry. This compound, which belongs to the class of phenols and pyrazoles, has a molecular weight of approximately 306.35 g/mol. The structural composition includes a phenolic group, a methoxy group, and a pyrazole moiety, which are critical for its biological activity.

Scientific Research Applications

5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol serves as a building block in the synthesis of complex molecules, and it is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Researchers have explored its potential therapeutic effects, including anti-inflammatory and anticancer properties. The compound is also utilized in the development of new materials and as a precursor for various chemical processes.

Chemistry

It is used as a building block for synthesizing more complex molecules.

Biology

It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine

It is explored for potential therapeutic effects, including anti-inflammatory and anticancer properties. Compounds containing pyrazole scaffolds exhibit anticancer properties, inhibiting cancer cell lines through apoptosis induction and cell cycle arrest. For example, similar compounds have inhibited tumor growth in MCF-7 breast cancer cells, leading to apoptosis and DNA fragmentation.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-73–10Apoptosis induction, cell cycle arrest
Phenylpyrazolo[3,4-d]pyrimidine analogsVarious0.3–24Dual EGFR/VGFR2 inhibition

Industry

It is utilized in developing new materials and as a precursor for various chemical processes.

Chemical Reactions

5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol can undergo oxidation, reduction, and substitution reactions. The phenolic group can be oxidized to form quinones. The pyrazole ring can be reduced under specific conditions, and the methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents such as sodium borohydride and lithium aluminum hydride are used. Nucleophiles like amines and thiols can be used for substitution reactions. Major products of these reactions include quinones, reduced pyrazole derivatives, and various substituted phenols and pyrazoles.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s structural analogues differ primarily in substituents on the pyrazole ring and phenolic moiety. Key examples include:

Compound Name Substituents on Pyrazole (Position 4) Substituents on Phenol (Position 5) Molecular Weight Key Features
5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol (Target) 4-(4-Methoxyphenyl), 5-methyl 5-Methoxy 326.34 g/mol High lipophilicity, dual methoxy groups
5-Methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol 4-(2-Methoxyphenyl), 5-CF₃ 5-Methoxy 378.33 g/mol Enhanced metabolic stability (CF₃ group)
5-Ethoxy-4-ethyl-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol 4-Phenyl, 5-methyl 5-Ethoxy, 4-ethyl 322.40 g/mol Increased steric bulk (ethyl group)
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol 3-(4-Methoxyphenyl), 1-phenyl 2-Hydroxy 354.40 g/mol Planar structure with H-bonding

Key Observations :

  • Ethyl/ethoxy groups (e.g., ) enhance lipophilicity but may reduce aqueous solubility.
  • Hydrogen bonding in phenol derivatives (e.g., ) improves crystallinity and thermal stability.

Crystallographic and Physicochemical Properties

  • Crystal Packing: The target compound’s analogue, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, exhibits dihedral angles of 16.83°–51.68° between aromatic rings, favoring π-π stacking .
  • Hydrogen Bonding: O–H···N interactions stabilize the crystal lattice, increasing melting points (e.g., 449 K for ) compared to non-hydrogen-bonded analogues.
  • Solubility: Methoxy and hydroxyl groups improve solubility in polar solvents (e.g., ethanol), while methyl/CF₃ groups enhance lipid membrane permeability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol, and what key reaction parameters influence yield?

  • Methodology : The compound can be synthesized via cyclization of a diketone intermediate (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives under reflux in ethanol/acetic acid. Key parameters include:

  • Reaction time : Extended reflux (6–8 hours) to ensure complete cyclization .
  • Purification : Column chromatography using silica gel, followed by recrystallization in ethanol for improved crystallinity .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. How is the structural elucidation of this compound validated, and what crystallographic data are critical for confirmation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:

  • Dihedral angles : Between the pyrazole ring and substituted phenyl rings (e.g., 16.83° for methoxyphenyl vs. pyrazole in analogous structures) .
  • Hydrogen bonding : O–H···N interactions stabilizing crystal packing (e.g., bond length ~1.86 Å) .
  • Unit cell parameters : Monoclinic systems with space group P2₁/c (common for pyrazole derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported crystallographic data for pyrazole derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize molecular geometry and compare calculated vs. experimental bond lengths/angles to validate structural accuracy .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonding) to explain packing anomalies .
  • Example: A 5° deviation in dihedral angles between computational and experimental data may indicate solvent effects during crystallization .

Q. What strategies optimize the pharmacological activity of this compound, and how are structure-activity relationships (SARs) explored?

  • Methodology :

  • Bioisosteric replacement : Substitute the 4-methoxyphenyl group with halogens (e.g., Cl, F) or heterocycles (e.g., thiophene) to enhance bioavailability .
  • In vitro screening : Test against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using assays like ELISA or fluorimetry .
  • SAR analysis : Correlate electronic effects (e.g., Hammett σ values of substituents) with activity trends .

Q. How do solvent polarity and reaction temperature affect regioselectivity during pyrazole ring formation?

  • Methodology :

  • Kinetic vs. thermodynamic control : Polar aprotic solvents (e.g., DMF) favor 1,3-diketone cyclization at lower temperatures (25–50°C), while higher temperatures (80–100°C) promote thermodynamically stable isomers .
  • NMR monitoring : Use 1H^1H-NMR to track regioselectivity via chemical shifts of pyrazole protons (e.g., δ 6.5–7.5 ppm for aromatic protons) .

Data Contradiction Analysis

Q. How can conflicting reports on biological activity be reconciled for structurally similar pyrazole analogs?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Dose-response curves : Validate potency thresholds using standardized MIC (Minimum Inhibitory Concentration) assays .
  • Crystallographic validation : Ensure structural integrity of tested compounds via SC-XRD to rule out polymorphic interference .

Methodological Best Practices

  • Synthetic Reproducibility : Always report molar ratios (e.g., 1:1 diketone/hydrazine) and solvent volumes (e.g., 50 mL ethanol per 10 mmol substrate) to ensure reproducibility .
  • Crystallization : Use absolute ethanol for recrystallization to avoid hydrate formation, which alters melting points and bioactivity .
  • Data Reporting : Include CIF files for SC-XRD data to enable peer validation of structural parameters .

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